Product packaging for (4-Tert-butylcyclohexylidene)acetonitrile(Cat. No.:CAS No. 71750-15-7)

(4-Tert-butylcyclohexylidene)acetonitrile

Cat. No.: B3056487
CAS No.: 71750-15-7
M. Wt: 177.29 g/mol
InChI Key: LGKSBOWXFBSGKD-UHFFFAOYSA-N
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Description

Significance of Nitrile Functionality in Complex Molecular Architectures

The nitrile group (–C≡N) is a versatile and highly valuable functional group in organic synthesis. Its linear geometry and ability to act as both an electrophile at the carbon atom and a nucleophile through its nitrogen lone pair contribute to its wide-ranging reactivity. Nitriles can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones.

Furthermore, the nitrile group's strong electron-withdrawing nature can influence the reactivity of adjacent parts of a molecule. In the context of α,β-unsaturated nitriles, this property is crucial for activating the double bond towards nucleophilic attack, a fundamental reaction in the construction of new carbon-carbon bonds. The presence of the nitrile functionality in numerous pharmaceuticals and agrochemicals underscores its significance in the development of biologically active molecules.

Overview of Cyclohexylidene Moieties in Synthetic Design

The cyclohexylidene group, a six-membered carbon ring attached to the rest of a molecule via a double bond, serves several important roles in synthetic design. The tert-butyl group, being sterically bulky, effectively "locks" the conformation of the cyclohexane (B81311) ring, which can have a profound impact on the stereochemical outcome of reactions at or near the ring. This conformational rigidity is a powerful tool for controlling the three-dimensional arrangement of atoms in a molecule.

The exocyclic double bond of the cyclohexylidene moiety is a key site for further functionalization. It can participate in a variety of addition reactions, allowing for the introduction of new functional groups and the construction of spirocyclic systems. The interplay between the steric hindrance of the tert-butyl group and the reactivity of the double bond makes the 4-tert-butylcyclohexylidene unit a valuable component in the design of complex target molecules.

Research Trajectories for (4-Tert-butylcyclohexylidene)acetonitrile

Current and future research involving this compound is likely to proceed along several key trajectories. A primary focus will be its utilization as a versatile intermediate in the synthesis of novel organic compounds. The combination of the reactive nitrile and the functionalizable double bond within a conformationally restricted framework makes it an attractive starting material for creating diverse molecular scaffolds.

Investigations into the biological activity of derivatives of this compound are also a promising area of research. Given that a related compound, ethyl (4-tert-butylcyclohexylidene)acetate, has shown antibacterial activity, it is plausible that the nitrile analogue and its derivatives could exhibit interesting biological properties. nrochemistry.combldpharm.com This could spur research into its potential applications in medicinal chemistry and agrochemistry.

Furthermore, the compound can serve as a model system for studying the influence of steric and electronic effects on the reactivity of α,β-unsaturated nitriles. The fixed conformation of the cyclohexyl ring provides a unique opportunity to probe the mechanistic details of reactions involving the nitrile and the exocyclic double bond.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N B3056487 (4-Tert-butylcyclohexylidene)acetonitrile CAS No. 71750-15-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-tert-butylcyclohexylidene)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h8,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKSBOWXFBSGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=CC#N)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444300
Record name (4-Tert-butylcyclohexylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71750-15-7
Record name (4-Tert-butylcyclohexylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Characterization

Condensation Reactions in α,β-Unsaturated Nitrile Synthesis

Condensation reactions represent a direct and classical approach to forming α,β-unsaturated nitriles from carbonyl compounds. The Knoevenagel condensation, a variant of the aldol (B89426) condensation, is particularly relevant for this transformation. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of an active hydrogen compound, such as acetonitrile (B52724), to a ketone like 4-tert-butylcyclohexanone, followed by a dehydration step to yield the target unsaturated nitrile. sigmaaldrich.com

Base-Mediated Approaches for Cyclohexylideneacetonitrile Formation

The direct condensation to form cyclohexylideneacetonitriles is typically facilitated by a base. The base's role is to deprotonate the active methylene (B1212753) compound (acetonitrile), generating a nucleophilic carbanion. orgsyn.org This carbanion then attacks the electrophilic carbonyl carbon of the ketone. Strong bases are often employed to ensure a sufficient concentration of the carbanion for the reaction to proceed.

Commonly used bases include alkali metal hydroxides, such as potassium hydroxide (B78521) (KOH). orgsyn.orggoogle.com The reaction of a ketone with acetonitrile in the presence of a strong base like KOH can effectively insert a =CHCN group at the ketone's carbonyl carbon. google.com Other strong bases, such as sodium hydride (NaH), are also utilized in related condensations, like the Horner-Wadsworth-Emmons reaction, to deprotonate the phosphonate reagent. google.com The general mechanism involves the initial formation of a β-hydroxy nitrile (a cyanohydrin), which then undergoes base-catalyzed dehydration to form the carbon-carbon double bond. orgsyn.org

Table 1: Bases Used in Condensation Reactions for α,β-Unsaturated Nitrile Synthesis

BaseTypical Reaction TypeRoleReference
Potassium Hydroxide (KOH)Knoevenagel CondensationDeprotonates acetonitrile to form a nucleophilic carbanion. orgsyn.orggoogle.com
Sodium Hydride (NaH)Horner-Wadsworth-EmmonsDeprotonates phosphonate reagents to form phosphonate carbanions. google.com
PiperidineKnoevenagel CondensationWeakly basic amine catalyst. wikipedia.org
Ammonium (B1175870) Acetate (B1210297) (NH4OAc)Knoevenagel CondensationCatalyst used in solvent-free conditions. arkat-usa.org

Considerations of Isomer Distribution in Direct Condensations

A significant challenge in the direct condensation synthesis of cyclohexylideneacetonitriles is controlling the regioselectivity of the double bond, leading to potential isomer formation. The desired product is the thermodynamically more stable α,β-unsaturated isomer, where the double bond is conjugated with the nitrile group. However, the reaction can also yield the β,γ-unsaturated isomer, where the double bond is located within the cyclohexane ring. orgsyn.org

The reaction conditions can heavily influence the ratio of these isomers. For instance, certain standard condensation methods for cyclohexanone (B45756) have been reported to yield the β,γ-isomer exclusively. orgsyn.org Conversely, modifications to the procedure, such as using potassium hydroxide in acetonitrile, can favor the formation of the conjugated α,β-isomer, achieving yields of 80–83% for the desired product. orgsyn.org The separation of these isomers can be complex, sometimes requiring chemical methods like selective bromination to isolate the target compound. orgsyn.org The stability of the isomers can also play a role, as equilibration in the reaction medium may favor the formation of the more stable conjugated product. wikipedia.org

Advanced Strategies for Constructing the (4-Tert-butylcyclohexylidene) Scaffold

Beyond direct condensation, more advanced synthetic strategies offer greater control and versatility in constructing the this compound scaffold. These methods often involve olefination reactions to precisely form the exocyclic double bond or employ metal catalysts to introduce the nitrile functionality.

Olefination Reactions for Exocyclic Double Bond Formation

Olefination reactions provide a powerful means of converting ketones into alkenes with high regioselectivity, making them ideal for forming the exocyclic double bond in this compound. The Wittig reaction and its modifications are cornerstone methods in this context. libretexts.org

The Wittig Reaction : This method utilizes a phosphonium (B103445) ylide (a Wittig reagent) which reacts with an aldehyde or ketone to form an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comorganic-chemistry.org For the synthesis of the target compound, 4-tert-butylcyclohexanone would be treated with a cyanomethyl-substituted phosphonium ylide. A key advantage is the unambiguous placement of the double bond, avoiding the isomer issues seen in direct condensations. libretexts.org

The Horner-Wadsworth-Emmons (HWE) Reaction : This is a widely used modification of the Wittig reaction that employs a phosphonate carbanion instead of a phosphonium ylide. wikipedia.orgorganic-chemistry.org The HWE reaction offers several advantages, including the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the water-soluble dialkylphosphate byproduct. wikipedia.orgorganic-chemistry.org For synthesizing α,β-unsaturated nitriles, a stabilized phosphonate such as diethyl phosphonoacetonitrile is deprotonated with a base and then reacted with 4-tert-butylcyclohexanone. The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org

Table 2: Comparison of Olefination Reactions for Ketone-to-Alkene Conversion

ReactionKey ReagentKey AdvantagesByproductReference
Wittig ReactionPhosphonium YlideFixed location of the double bond.Triphenylphosphine oxide (often difficult to remove). libretexts.orgmasterorganicchemistry.com
Horner-Wadsworth-Emmons (HWE)Phosphonate CarbanionHigh (E)-alkene selectivity; water-soluble byproduct.Dialkylphosphate salt (easily removed by aqueous extraction). wikipedia.orgorganic-chemistry.org

Metal-Catalyzed Methodologies for Nitrile-Containing Structures

Transition-metal catalysis offers sophisticated and efficient pathways for forming C-CN bonds, representing an advanced strategy for synthesizing nitrile-containing compounds. nih.gov These methods can provide high selectivity under mild conditions. beilstein-journals.org

Hydrocyanation Reactions : Metal-catalyzed hydrocyanation of carbon-carbon multiple bonds is an atom-economical approach to alkyl nitriles. beilstein-journals.org For instance, copper-catalyzed hydrocyanation of allenes has been developed to produce β,γ-unsaturated nitriles. beilstein-journals.org While not a direct conversion from 4-tert-butylcyclohexanone, such methods highlight the potential of metal catalysis in constructing complex nitrile scaffolds.

Cyanation of Precursors : Nickel-catalyzed cyanation of substrates like alkyl mesylates or Katritzky pyridinium (B92312) salts using sources like zinc cyanide (Zn(CN)₂) provides an effective route to alkyl nitriles. organic-chemistry.org These reactions demonstrate broad functional group tolerance. organic-chemistry.org

Nitriles as Cyanating Agents : In some advanced catalytic cycles, nitriles themselves can serve as the source of the cyano group through C-CN bond activation. snnu.edu.cn This approach avoids the use of more toxic cyanating agents. snnu.edu.cn

These metal-catalyzed reactions represent the forefront of nitrile synthesis, offering alternative routes that could be adapted for the synthesis of this compound or its precursors. nih.govorganic-chemistry.org

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. imist.ma Many of these approaches focus on improving the traditional Knoevenagel condensation.

Use of Greener Solvents : A primary goal of green chemistry is to replace hazardous organic solvents. Water has been successfully used as a solvent for Knoevenagel condensations, offering significant environmental benefits. researchgate.netresearchgate.net The reaction of aromatic aldehydes with malononitrile (B47326), catalyzed by weak inorganic bases, can proceed efficiently in water at room temperature, with the product often precipitating directly from the solution. researchgate.net

Solvent-Free Conditions : Eliminating the solvent entirely is another effective green strategy. Knoevenagel condensations between ketones and malononitrile have been performed under solvent-free conditions, often aided by microwave irradiation to reduce reaction times and improve yields. arkat-usa.orgresearchgate.net Catalysts such as ammonium acetate or silica (B1680970) gel can be used in these solid-phase reactions. arkat-usa.org

Eco-Friendly Catalysts : Replacing strong, corrosive bases with more benign catalysts is a key green improvement. Weak inorganic bases like sodium bicarbonate or potassium carbonate have proven effective for aqueous Knoevenagel condensations. researchgate.net Furthermore, novel catalysts derived from agro-waste, such as papaya bark ash or lemon fruit shell ash, have been explored, offering a sustainable and cost-effective alternative. acgpubs.org These natural catalysts are often basic due to the presence of potassium and sodium carbonates. acgpubs.org

By adopting these green methodologies, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Mechanistic Investigations of Reactions Involving 4 Tert Butylcyclohexylidene Acetonitrile

Elucidation of Reaction Pathways for α,β-Unsaturated Nitrile Synthesis

The synthesis of α,β-unsaturated nitriles, such as (4-tert-butylcyclohexylidene)acetonitrile, is commonly achieved through condensation reactions between a ketone and an active methylene (B1212753) compound, in this case, acetonitrile (B52724). The Knoevenagel condensation is a primary example of such a transformation. This reaction involves the base-catalyzed reaction of a carbonyl compound with a compound containing an acidic proton (like a nitrile).

The mechanism typically begins with the deprotonation of the α-carbon of acetonitrile by a base, generating a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 4-tert-butylcyclohexanone (B146137). The resulting alkoxide intermediate subsequently undergoes protonation to form a β-hydroxy nitrile (an aldol-type adduct). The final step is the elimination of a water molecule (dehydration) from this intermediate, which is often facilitated by the reaction conditions (e.g., heat or acid/base catalysis), to yield the final α,β-unsaturated nitrile product, this compound. The formation of the stable conjugated system drives the dehydration step.

Recent studies have also explored mechanochemical methods for Knoevenagel condensations, which can proceed solvent-free and offer high efficiency. beilstein-journals.org In situ monitoring of such reactions has shown that the process can be fast and lead directly to a crystalline product. beilstein-journals.org While not specific to this compound, these studies provide insight into the direct conversion pathway from reactants to the final condensed product. beilstein-journals.org

Step Description Intermediate/Product
1. Deprotonation A base removes an acidic α-hydrogen from acetonitrile.Acetonitrile Carbanion
2. Nucleophilic Attack The carbanion attacks the carbonyl carbon of 4-tert-butylcyclohexanone.Alkoxide Intermediate
3. Protonation The alkoxide intermediate is protonated, typically by the conjugate acid of the base.β-Hydroxy Nitrile
4. Dehydration Elimination of a water molecule from the β-hydroxy nitrile.This compound

Radical Processes in Cyanomethylation Reactions (generalized for acetonitrile)

Cyanomethylation reactions involving acetonitrile can proceed through radical pathways, providing an alternative to nucleophilic addition methods. These processes typically involve the generation of a cyanomethyl radical (•CH2CN) from acetonitrile. mdpi.com This radical is then used to form new carbon-carbon bonds.

The generation of the cyanomethyl radical is often initiated by the thermal or photochemical decomposition of a radical initiator. rsc.org For instance, peroxides like di-tert-butyl peroxide (DTBP) or tert-butyl peroxybenzoate (TBPB) are commonly used. mdpi.comrsc.org Upon heating, these initiators undergo homolytic scission to form highly reactive radicals (e.g., tert-butoxy (B1229062) radicals). mdpi.comrsc.org These radicals then abstract a hydrogen atom from acetonitrile, a process that is energetically favorable, to produce the cyanomethyl radical. rsc.org

Once formed, the cyanomethyl radical can participate in several types of reactions:

Addition to Alkenes and Alkynes: The radical can add across carbon-carbon double or triple bonds. acs.org This addition generates a new alkyl or vinyl radical, which can then undergo further reactions, such as hydrogen atom abstraction or cyclization, to form the final product. acs.org

Substitution Reactions: The cyanomethyl radical can attack aromatic rings or other suitable substrates to replace a hydrogen atom or a leaving group. mdpi.com

Control experiments often confirm the radical nature of these reactions. The addition of radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) or butylated hydroxytoluene (BHT) typically inhibits the reaction, indicating the involvement of radical intermediates. mdpi.comrsc.org

Initiator Decomposition Products Role
tert-butyl peroxybenzoate (TBPB)Benzoyloxy and tert-butoxy radicalsGenerate initial radicals for H-abstraction from acetonitrile. rsc.org
Di-tert-butyl peroxide (DTBP)tert-butoxy radicalsGenerate initial radicals for H-abstraction from acetonitrile. mdpi.com

Catalytic Cycle Elucidation for Metal-Mediated Transformations (generalized for organonitriles)

Transition metals are widely used to catalyze transformations involving organonitriles, facilitating the construction of complex molecules under mild conditions. mdpi.com The catalytic cycles for these reactions typically involve a series of fundamental steps centered around the metal complex, which can readily change its oxidation state. mdpi.com

A generalized catalytic cycle for a cross-coupling reaction involving an organonitrile can be described as follows:

Oxidative Addition: The cycle often begins with the oxidative addition of a substrate (e.g., an aryl halide) to a low-valent metal center (e.g., Pd(0) or Ni(0)). This step increases the oxidation state and coordination number of the metal.

Coordination and Deprotonation: The organonitrile then coordinates to the metal center. In many cases, a base is required to deprotonate the nitrile at the α-position, forming a metal-bound nucleophile.

Migratory Insertion or Transmetalation: The deprotonated nitrile can then undergo migratory insertion into a metal-carbon bond already present in the complex. Alternatively, in cross-coupling reactions, a transmetalation step with an organometallic reagent might occur.

Reductive Elimination: This is the product-forming step. nih.gov A new carbon-carbon bond is formed between the two organic ligands on the metal center, and the product is released. nih.gov This step reduces the oxidation state of the metal, regenerating the active catalyst for the next cycle. nih.gov

An alternative pathway, known as oxidatively induced reductive elimination (OIRE), involves an increase in the metal's formal oxidation state to trigger a more accessible reductive elimination, which can be crucial when the standard reductive elimination is challenging. nih.gov Various transition metals, including copper, nickel, palladium, and rhodium, are effective catalysts for these transformations, each with its unique reactivity profile. mdpi.comencyclopedia.pub

Catalytic Step Description Change in Metal Center
Oxidative Addition Reactant adds to the metal, breaking a bond.Oxidation state increases.
Ligand Exchange/Coordination The organonitrile binds to the metal complex.Coordination environment changes.
Migratory Insertion/Transmetalation Groups on the metal combine or are exchanged.Formation of new metal-ligand bonds.
Reductive Elimination The final product is formed and released.Oxidation state decreases; catalyst is regenerated. nih.gov

Advanced Spectroscopic and Structural Characterization of 4 Tert Butylcyclohexylidene Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum of (4-Tert-butylcyclohexylidene)acetonitrile is expected to provide key information about the electronic environment and connectivity of the hydrogen atoms. The protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region around 0.9-1.2 ppm, due to the shielding effect and the absence of adjacent protons for coupling. The protons on the cyclohexane (B81311) ring would present as a series of complex multiplets in the region of 1.0-3.0 ppm. The vinyl proton (=CH-CN) would be observed as a singlet further downfield, likely in the range of 5.0-5.5 ppm, owing to the deshielding effect of the adjacent nitrile group and the double bond.

The ¹³C NMR spectrum offers complementary information regarding the carbon skeleton. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The quaternary carbon of the tert-butyl group would appear around 32 ppm, while the methyl carbons of this group would resonate at approximately 27 ppm. The sp² hybridized carbons of the exocyclic double bond (C=CH-CN) would be found in the downfield region, with the carbon attached to the nitrile group appearing around 95-105 ppm and the other cyclohexylidene carbon at a significantly more downfield position, potentially 150-160 ppm. The sp³ carbons of the cyclohexane ring would have signals in the range of 25-50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
tert-Butyl (CH₃)0.9 - 1.2 (s, 9H)~27
tert-Butyl (quaternary C)-~32
Cyclohexane (CH₂)1.0 - 3.0 (m)25 - 50
Vinyl (=CH)5.0 - 5.5 (s, 1H)95 - 105
Cyclohexylidene (=C)-150 - 160
Nitrile (C≡N)-115 - 125

Note: These are predicted values and actual experimental data may vary.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the IR spectrum of this compound, the most characteristic absorption would be the stretching vibration of the nitrile group (C≡N). This typically appears as a sharp, intense peak in the region of 2210-2260 cm⁻¹. The presence of a C=C double bond would give rise to a stretching absorption around 1640-1680 cm⁻¹. The C-H stretching vibrations of the alkyl groups (cyclohexane and tert-butyl) would be observed just below 3000 cm⁻¹, while C-H bending vibrations would be present in the fingerprint region (below 1500 cm⁻¹).

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
C≡N (Nitrile)Stretching2210 - 2260
C=C (Alkene)Stretching1640 - 1680
C-H (Alkyl)Stretching2850 - 3000
C-H (Alkyl)Bending< 1500

Elemental Analysis (EA) for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C₁₂H₁₉N), the theoretical elemental composition is approximately 81.30% carbon, 10.80% hydrogen, and 7.90% nitrogen. Experimental results from elemental analysis should closely match these theoretical values to confirm the compound's empirical and molecular formula and to establish its purity.

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Theoretical Percentage
CarbonC81.30%
HydrogenH10.80%
NitrogenN7.90%

Theoretical and Computational Chemistry Studies on 4 Tert Butylcyclohexylidene Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for understanding the electronic structure and predicting the reactivity of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to provide insights into molecular orbitals, charge distribution, and energetic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. DFT is known for its balance of accuracy and computational cost, making it a popular choice for studying a wide range of chemical systems.

A comprehensive search of scientific databases indicates that no specific DFT studies have been published for (4-tert-butylcyclohexylidene)acetonitrile. Such a study, were it to be conducted, would likely investigate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to predict the molecule's reactivity, as well as Mulliken or Natural Bond Orbital (NBO) charges to understand the distribution of electrons within the molecule.

Ab Initio Methods for Energetic and Geometric Characterization

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular geometries and energies.

Molecular Dynamics Simulations for Conformational Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility and dynamic behavior of molecules in various environments.

Specific molecular dynamics simulations for this compound have not been reported in the scientific literature. A potential MD study could explore the conformational landscape of the cyclohexyl ring, particularly the chair and boat conformations, and the influence of the bulky tert-butyl group on the ring's dynamics and the orientation of the acetonitrile (B52724) substituent.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways is a powerful tool for understanding reaction mechanisms, identifying intermediates, and determining the energies of transition states. This analysis is crucial for predicting reaction kinetics and selectivity.

There is no available research on the computational modeling of reaction pathways or transition state analysis for the synthesis or reactions of this compound. Such studies would be valuable for optimizing synthetic routes and understanding the molecule's chemical transformations.

Prediction of Spectroscopic Signatures

Computational chemistry methods can be used to predict various spectroscopic signatures of molecules, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions can aid in the interpretation of experimental spectra and the identification of unknown compounds.

Stereochemical and Conformational Analysis of 4 Tert Butylcyclohexylidene Acetonitrile

Stereoisomerism in Exocyclic Double Bond Systems (e.g., E/Z Isomerism)

An exocyclic double bond is a double bond where one of the carbon atoms is part of a ring system, and the other is outside of it. researchgate.net Such systems can potentially exhibit geometric isomerism, commonly referred to as E/Z isomerism. This type of isomerism arises from the restricted rotation around the carbon-carbon double bond. studymind.co.uk

For E/Z isomerism to exist, each carbon atom of the double bond must be attached to two different substituent groups. The assignment of E or Z configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org If the higher-priority groups on each carbon are on the same side of the double bond, the isomer is designated as Z (from the German zusammen, meaning together). If they are on opposite sides, it is designated as E (from the German entgegen, meaning opposite). libretexts.org

In the case of (4-tert-butylcyclohexylidene)acetonitrile, we must analyze the substituents on both carbons of the exocyclic double bond:

The exocyclic carbon (Cα): This carbon is bonded to a cyano group (-CN) and a hydrogen atom (-H). According to CIP rules, the cyano group has a higher priority than the hydrogen atom.

The ring carbon (C1): This carbon is part of the cyclohexane (B81311) ring and is bonded to two other ring carbons (C2 and C6). It is also double-bonded to Cα. To determine if the groups attached to C1 are different, we must trace the paths around the ring from C1. One path is C1-C2-C3, and the other is C1-C6-C5. Due to the presence of the tert-butyl group at the C4 position, the molecule possesses a plane of symmetry that passes through C1, C4, and the exocyclic acetonitrile (B52724) group. Consequently, the path C1-C2-C3-C4 is identical to the path C1-C6-C5-C4.

Since the two substituents attached to the C1 carbon of the double bond are identical (the two equivalent pathways around the ring), this compound does not meet the requirement for E/Z isomerism. Therefore, it exists as a single geometric isomer.

While the parent compound is not stereoisomeric in this way, derivatives with substitution patterns that break the ring's symmetry could exhibit E/Z isomerism. For example, if a substituent were introduced at the C2 position, the C1-C2 and C1-C6 pathways would no longer be equivalent, potentially leading to separable E and Z isomers.

Conformational Preferences of the Cyclohexane Ring and tert-Butyl Group

The conformation of a cyclohexane ring is a critical aspect of its structure, with the chair conformation being the most thermodynamically stable arrangement. In a substituted cyclohexane, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

The conformational equilibrium of the ring is profoundly influenced by the steric bulk of its substituents. The tert-butyl group is exceptionally bulky, and as a result, it has an overwhelming preference for the equatorial position to minimize steric strain. brainly.com When a tert-butyl group is forced into an axial position, it experiences significant destabilizing 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. This preference is so strong that the tert-butyl group is often used as a "conformational lock," effectively preventing the ring from flipping to the alternative chair conformation where the group would be axial. libretexts.org

The energy difference between the equatorial and axial conformers is quantified by the conformational A-value, which represents the change in Gibbs free energy (ΔG°) for the equatorial-to-axial equilibrium. A larger A-value indicates a stronger preference for the equatorial position.

Table 1: Conformational A-Values for Common Cyclohexane Substituents
SubstituentA-Value (kcal/mol)Steric Demand
-Cl0.61Low
-OH0.94Low
-CH₃1.74Medium
-CH(CH₃)₂ (isopropyl)2.21High
-C(CH₃)₃ (tert-butyl)~5.0Very High

Atropisomerism Considerations in Related Substituted Acetonitriles

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond. nih.gov For atropisomers to be stable and isolable at a given temperature, the energy barrier to rotation must be sufficiently high, typically with a half-life of interconversion greater than 1000 seconds. wikipedia.org This phenomenon is most commonly observed in sterically crowded biaryl systems, anilides, and other molecules where bulky groups restrict free rotation. nih.govbris.ac.uk

The molecule this compound itself does not possess the structural features necessary for atropisomerism. There are no single bonds connecting large, planar groups where rotation is significantly hindered.

However, atropisomerism is a relevant consideration for more complex, structurally related acetonitrile derivatives. For instance, if the acetonitrile moiety were attached to a biaryl scaffold with bulky ortho-substituents, atropisomerism could arise. In such a hypothetical molecule, the two aryl rings would be non-coplanar, and rotation around the aryl-aryl single bond would be restricted, creating a chiral axis and leading to a pair of stable, non-superimposable enantiomers.

The stability of atropisomers is classified based on their half-life of racemization at a specific temperature (e.g., 37 °C). acs.org

Table 2: Classification of Atropisomeric Stability
ClassHalf-life (t₁/₂) at 37 °CRotational Barrier (ΔG‡)Characteristics
Class 1&lt; 60 seconds&lt; 22.3 kcal/molRapidly interconverting, considered conformational isomers.
Class 260 s &lt; t₁/₂ &lt; 4.5 years22.3 - 30.2 kcal/molSeparable but may racemize under certain conditions (e.g., heat).
Class 3&gt; 4.5 years&gt; 30.2 kcal/molConfigurationally stable under normal conditions.

Data sourced from LaPlante et al. as cited in related literature. acs.org

The synthesis of enantioenriched atropisomers is an active area of research, often involving strategies like central-to-axial chirality transfer. nih.gov

Chiral Resolution Techniques for Enantiomeric Purity (if applicable to specific derivatives)

As established, this compound is an achiral molecule due to its plane of symmetry. Therefore, it does not form enantiomers and does not require chiral resolution.

However, if derivatives of this compound were synthesized that lack this symmetry, they would be chiral. For example, introducing a substituent at C2 or C3 of the cyclohexane ring would create a chiral center, resulting in a racemic mixture of enantiomers if prepared from achiral starting materials. Achieving enantiomeric purity for such chiral derivatives would necessitate the use of chiral resolution techniques.

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. Several methods are widely employed in academic and industrial settings. rsc.org

Chiral Chromatography: This is one of the most powerful and widely used techniques. It involves passing the racemic mixture through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. High-performance liquid chromatography (HPLC) with chiral columns is a common application. nih.gov

Diastereomeric Salt Formation: This classic chemical method involves reacting the racemic mixture (if it contains an acidic or basic functional group) with an enantiomerically pure chiral resolving agent. This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization.

Enzymatic Kinetic Resolution: This technique utilizes the stereospecificity of enzymes. An enzyme is chosen that selectively catalyzes a reaction on one enantiomer of the racemic mixture, converting it into a different compound. The unreacted enantiomer can then be separated from the newly formed product.

Enantiospecific Co-crystallization: In this method, a chiral co-former is used to selectively crystallize one enantiomer from a racemic mixture, leaving the other enantiomer in the solution. figshare.com

Table 3: Overview of Chiral Resolution Techniques for Chiral Derivatives
TechniquePrincipleApplicability
Chiral ChromatographyDifferential interaction of enantiomers with a chiral stationary phase.Broadly applicable to many classes of compounds.
Diastereomeric Salt FormationConversion of enantiomers into diastereomers with different physical properties.Requires an acidic or basic functional group in the analyte.
Enzymatic Kinetic ResolutionEnzyme-catalyzed stereoselective transformation of one enantiomer.Requires a suitable enzyme and a reactive functional group.
Enantiospecific Co-crystallizationSelective crystallization of one enantiomer with a chiral co-former.Depends on the formation of suitable crystal lattices. figshare.com

Chemical Transformations and Derivatization of 4 Tert Butylcyclohexylidene Acetonitrile

Functional Group Interconversions of the Nitrile Moiety

The cyano group is a versatile functional group that can be converted into several other nitrogen-containing moieties, significantly expanding the synthetic utility of the parent molecule.

The hydrolysis of the nitrile group in (4-tert-butylcyclohexylidene)acetonitrile can yield either the corresponding amide or carboxylic acid, depending on the reaction conditions. lumenlearning.comchemistrysteps.com This transformation proceeds in two main stages: the initial hydration of the nitrile to form an amide, followed by the hydrolysis of the amide to a carboxylic acid and ammonia (B1221849) or an ammonium (B1175870) salt. chemistrysteps.comstackexchange.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the nitrile is protonated, which increases the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by water leads to the formation of an amide intermediate, (4-tert-butylcyclohexylidene)acetamide. lumenlearning.com Prolonged reaction times or more vigorous conditions will further hydrolyze the amide to produce (4-tert-butylcyclohexylidene)acetic acid. youtube.com

Base-Catalyzed Hydrolysis: Alternatively, in a basic medium (e.g., aqueous NaOH or KOH), the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. chemistrysteps.comweebly.com This process initially forms the amide, which can then be isolated if the reaction is carefully controlled. stackexchange.com More commonly, the reaction is driven to completion by heating, leading to the deprotonated carboxylate salt. youtube.com Subsequent acidification yields the final carboxylic acid product, (4-tert-butylcyclohexylidene)acetic acid. weebly.com

Product Reaction Conditions Description
(4-tert-butylcyclohexylidene)acetamideControlled acid or base hydrolysis (e.g., TFA-H₂SO₄ or alkaline H₂O₂)Partial hydrolysis of the nitrile group stops at the amide stage under carefully controlled conditions. stackexchange.com
(4-tert-butylcyclohexylidene)acetic acidAcid or base hydrolysis with heating (e.g., aq. HCl or aq. NaOH, reflux)Complete hydrolysis of the nitrile group proceeds through the amide intermediate to form the carboxylic acid. stackexchange.comyoutube.com

The nitrile group can be reduced to a primary amine, 2-(4-tert-butylcyclohexylidene)ethan-1-amine. This transformation is a fundamental route to primary amines and can be achieved through various methods.

Catalytic Hydrogenation: This method involves the reaction of the nitrile with hydrogen gas in the presence of a metal catalyst. Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) are commonly employed, often under pressure. This method is widely used in industrial processes for its efficiency.

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup, effectively reduce nitriles to primary amines. More recently, electrochemical methods have been developed for the reduction of nitriles like acetonitrile (B52724) to the corresponding primary amine, ethylamine, offering a more environmentally friendly approach. nih.gov This electrochemical approach has shown high selectivity for the primary amine product. nih.gov

Product Reagents Typical Conditions
2-(4-tert-butylcyclohexylidene)ethan-1-amineLiAlH₄ followed by H₂ODiethyl ether or THF solvent, room temperature to reflux.
2-(4-tert-butylcyclohexylidene)ethan-1-amineH₂ / CatalystRaney Ni, Pd/C, or PtO₂, elevated pressure and temperature.
2-(4-tert-butylcyclohexylidene)ethan-1-amineElectrocatalysisCopper nanoparticles, ambient temperature and pressure. nih.gov

The nitrile functionality can participate in cycloaddition reactions to form heterocyclic rings. A prominent example is the [3+2] cycloaddition with an azide (B81097) to form a tetrazole ring, a structure of significant interest in medicinal chemistry as a bioisostere for carboxylic acids. nih.gov

The reaction involves treating this compound with an azide source, most commonly sodium azide (NaN₃). The reaction is often facilitated by a catalyst. Common catalytic systems include zinc salts (e.g., ZnCl₂) or a combination of ammonium chloride. organic-chemistry.org These reactions, known as 1,3-dipolar cycloadditions, typically require heating in a suitable solvent like dimethylformamide (DMF) or water. organic-chemistry.orgresearchgate.net The product of this reaction is 5-((4-tert-butylcyclohexylidene)methyl)-1H-tetrazole.

Product Reagents Catalyst/Conditions
5-((4-tert-butylcyclohexylidene)methyl)-1H-tetrazoleSodium Azide (NaN₃)Zinc(II) chloride or Ammonium chloride, DMF or water, heating. organic-chemistry.org

Reactions Involving the Cyclohexylidene Double Bond

The exocyclic C=C double bond in this compound is susceptible to addition reactions, particularly due to its conjugation with the electron-withdrawing nitrile group.

The most common transformation of the cyclohexylidene double bond is its complete saturation via hydrogenation. This reaction converts the cyclohexylidene moiety into a cyclohexyl group, yielding (4-tert-butylcyclohexyl)acetonitrile. This transformation is typically achieved by catalytic hydrogenation.

The choice of catalyst (e.g., Palladium, Platinum, or Nickel) and reaction conditions (temperature, pressure) can influence the stereochemistry of the resulting product, leading to a mixture of cis and trans isomers of (4-tert-butylcyclohexyl)acetonitrile. For instance, a patented synthesis of 4-tertiary butyl cyclohexaneacetic acid involves the hydrogenation of a related unsaturated ester using Raney nickel in a hydrogen atmosphere to saturate the double bond. google.com

Product Reagents Description
(4-tert-butylcyclohexyl)acetonitrileH₂ / Catalyst (e.g., Raney Ni, Pd/C)Saturation of the exocyclic double bond to form a mixture of cis and trans isomers. google.com

The double bond can undergo both electrophilic and nucleophilic additions.

Electrophilic Addition: In a typical electrophilic addition, an electrophile adds to the double bond. For example, reaction with hydrohalic acids (like HBr) or halogens (like Br₂) would lead to the corresponding addition products. The regioselectivity of these additions would follow Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogens, and the halide adds to the more substituted carbon.

Nucleophilic Addition: Due to the conjugation of the double bond with the electron-withdrawing nitrile group, the β-carbon of the double bond is electrophilic and susceptible to nucleophilic attack. This is known as a conjugate or Michael-type addition. richmond.edu Strong nucleophiles, such as Grignard reagents or Gilman cuprates, can add to this position. The reaction is typically carried out in an appropriate aprotic solvent. This type of reaction is a powerful tool for carbon-carbon bond formation.

Reaction Type Reagents Product Type
Electrophilic AdditionHBr, Br₂Halogenated (4-tert-butylcyclohexyl)acetonitrile derivatives
Nucleophilic Addition (Conjugate)Organocuprates (R₂CuLi), Grignard Reagents (RMgX)β-substituted (4-tert-butylcyclohexyl)acetonitrile derivatives

Modification of the tert-Butylcyclohexane (B1196954) Ring via Selective Functionalization

Detailed research findings on the selective functionalization of the tert-butylcyclohexane ring of this compound are not extensively available in the public domain. While general methodologies exist for the functionalization of cyclohexane (B81311) rings and allylic systems, specific applications to this compound, with detailed experimental data and characterization of products, are not well-documented in readily accessible scientific literature.

Theoretical approaches to the modification of the tert-butylcyclohexane ring in this molecule would primarily involve targeting the allylic positions, which are the carbon atoms adjacent to the exocyclic double bond. These positions are activated towards radical and oxidative reactions.

Potential Allylic Oxidation Strategies:

One of the most common methods for the functionalization of such systems is allylic oxidation, which could introduce a hydroxyl or a carbonyl group on the cyclohexane ring. Reagents typically employed for this purpose include selenium dioxide (SeO₂) or chromium-based reagents. Catalytic systems involving transition metals and a terminal oxidant like tert-butyl hydroperoxide (TBHP) are also widely used for their efficiency and milder reaction conditions. nih.govnih.govorgsyn.orgorganic-chemistry.orgias.ac.in

For a compound like this compound, an allylic oxidation would be expected to occur at the C-3 or C-5 position of the cyclohexane ring. The reaction with selenium dioxide, for instance, typically proceeds via an ene reaction followed by a nih.govorgsyn.org-sigmatropic rearrangement. researchgate.netadichemistry.comnih.govresearchgate.net This could potentially yield allylic alcohols or α,β-unsaturated ketones, depending on the reaction conditions and work-up procedures.

A hypothetical reaction scheme for the allylic oxidation of this compound is presented below. It is important to note that this is a speculative pathway based on known chemical principles, as specific experimental data for this substrate is lacking.

Hypothetical Allylic Oxidation of this compound

ReactantReagent/CatalystPotential Product(s)
This compound1. SeO₂, Dioxane 2. H₂O3-Hydroxy-(4-tert-butylcyclohexylidene)acetonitrile
This compoundCrO₃, Pyridine3-Oxo-(4-tert-butylcyclohexylidene)acetonitrile
This compoundTBHP, Rh₂(cap)₄3-Oxo-(4-tert-butylcyclohexylidene)acetonitrile

The regioselectivity of such a reaction on the unsymmetrical allylic system of this compound would be a key aspect to investigate. Steric hindrance from the bulky tert-butyl group might influence the approach of the oxidizing agent, potentially favoring functionalization at the more accessible allylic position.

Further research is required to explore and document the actual chemical behavior of this compound under various reaction conditions aimed at the selective functionalization of its tert-butylcyclohexane ring. Without empirical data, any discussion on reaction yields, stereoselectivity, and detailed product characterization remains theoretical.

Emerging Research Frontiers and Outlook for 4 Tert Butylcyclohexylidene Acetonitrile

Development of Novel Catalytic Systems for Enhanced Selectivity

The synthesis of nitriles, including (4-Tert-butylcyclohexylidene)acetonitrile, is a cornerstone of organic chemistry. nih.gov Researchers are continuously seeking novel catalytic systems to improve reaction efficiency and selectivity. Traditional methods for nitrile synthesis can involve harsh conditions and produce significant waste. nih.gov Modern approaches focus on milder, more selective catalytic pathways.

One promising area is the use of biocatalysts. Aldoxime dehydratases, for instance, facilitate the synthesis of nitriles from aldoximes under mild, cyanide-free conditions, positioning them as a sustainable alternative to conventional industrial processes. mdpi.com These enzymes have demonstrated versatility with a broad range of substrates and can operate in both aqueous and non-aqueous environments. mdpi.com The application of such biocatalytic methods could offer a highly selective route to nitrile-containing compounds. nih.gov

In addition to biocatalysis, transition metal catalysis remains a vibrant area of research. For example, a copper-catalyzed reaction of terminal alkynes with cyanogen (B1215507) iodide has been developed for the production of alkynyl cyanides. organic-chemistry.org While not directly applied to this compound, the principles of developing new metal-catalyzed cyanation reactions are highly relevant. The goal is to create catalysts that can precisely control the formation of the carbon-nitrogen triple bond while tolerating a wide variety of functional groups.

Catalyst TypeApproachPotential Advantages
Biocatalysts (e.g., Aldoxime dehydratases)Enzymatic dehydration of aldoximesMild conditions, cyanide-free, sustainable. mdpi.com
Transition Metal Catalysts (e.g., Copper)Catalytic cyanation reactionsHigh efficiency, functional group tolerance. organic-chemistry.org

Sustainable Synthesis Methodologies and Process Intensification

The principles of green chemistry are increasingly influencing the synthesis of specialty chemicals. This involves developing methods that reduce waste, use less hazardous materials, and are more energy-efficient. For nitrile synthesis, this includes moving away from harsh reagents and exploring more environmentally benign alternatives.

One sustainable approach involves the one-pot transformation of aldehydes to nitriles using inorganic reagents in DMSO, which offers a metal-free and economical process. organic-chemistry.org Another green method utilizes a deep eutectic mixture of choline (B1196258) chloride and urea (B33335) as a catalyst for the solvent-free synthesis of nitriles from aldehydes. organic-chemistry.org

Process intensification is a strategy to make chemical processes safer, more efficient, and more sustainable. cetjournal.itcetjournal.it This often involves transitioning from traditional batch reactors to continuous flow systems. cetjournal.it Continuous manufacturing reduces reaction volumes, improves heat transfer, and can lead to higher yields and purity. cetjournal.it For the production of compounds like this compound, process intensification could involve designing compact, efficient reactor systems that minimize solvent use and energy consumption. cetjournal.it

Sustainability ApproachDescriptionKey Benefits
Green ReagentsUse of inorganic reagents in DMSO or deep eutectic solvents. organic-chemistry.orgMetal-free, solvent-free options, reduced waste. organic-chemistry.org
Process IntensificationTransition from batch to continuous flow reactors. cetjournal.itIncreased safety, reduced solvent and energy use, improved efficiency. cetjournal.itcetjournal.it

Chemo- and Regioselectivity Challenges in Complex Transformations

The structure of this compound, with its exocyclic double bond and nitrile group, presents interesting challenges in terms of chemo- and regioselectivity during further chemical transformations. For instance, in cycloaddition reactions, the presence of multiple reactive sites can lead to a mixture of products.

Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), are crucial for understanding and predicting the outcomes of such reactions. researchgate.net By analyzing the activation energies and reaction pathways, chemists can devise strategies to favor the formation of a desired isomer. For example, in the [3+2] cycloaddition reaction of an acetonitrile (B52724) N-oxide with a diazaphosphole, theoretical calculations correctly predicted the high chemo- and regioselectivity observed experimentally. researchgate.net Similar computational approaches could be applied to reactions involving this compound to guide the rational design of selective transformations.

Integration with Flow Chemistry and Automation in Organic Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, offers numerous advantages for the synthesis of organic compounds. nih.gov It allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency and safety. cetjournal.it

The synthesis of nitriles has been successfully adapted to continuous-flow systems. For example, the Schmidt reaction of aldehydes with sodium azide (B81097) to form nitriles can be performed in a flow reactor, offering a scalable and high-yielding process. organic-chemistry.org The integration of flow chemistry with automated systems allows for high-throughput screening of reaction conditions and rapid optimization of synthetic routes. researchgate.net This approach could be particularly beneficial for optimizing the synthesis of this compound and its derivatives, enabling efficient exploration of reaction space and faster development of robust synthetic protocols.

Synergy between Theoretical and Experimental Studies in Compound Design

The design and synthesis of new molecules with desired properties are increasingly driven by a synergistic relationship between theoretical and experimental chemistry. Computational chemistry, including Density Functional Theory (DFT), can predict the electronic structure, reactivity, and spectral properties of molecules before they are synthesized in the lab. researchgate.net

For a molecule like this compound, theoretical calculations can provide insights into its conformational preferences, the reactivity of its functional groups, and its potential interactions with other molecules. This information can guide experimentalists in designing new reactions and in understanding the mechanisms of observed transformations. For instance, theoretical studies on the reaction of acetonitrile with the methine radical have provided a detailed understanding of the reaction mechanism and the formation of complex organic molecules. researchgate.net This interplay between theory and experiment is essential for advancing the frontiers of organic synthesis and for the rational design of new functional materials and pharmaceutical intermediates based on the this compound scaffold. ontosight.ai

Q & A

Q. What are the optimal synthetic routes for (4-Tert-butylcyclohexylidene)acetonitrile, and how can purity be ensured post-synthesis?

  • Methodological Answer : Synthesis typically involves Knoevenagel condensation between 4-tert-butylcyclohexanone and cyanoacetic acid under acidic or basic catalysis. To ensure purity:
  • Use column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) for purification .
  • Monitor reaction progress via TLC (Rf ≈ 0.5 in 3:7 ethyl acetate/hexane).
  • Confirm purity via GC-MS or HPLC (acetonitrile/water mobile phases, C18 columns) .
  • Store in dry, airtight containers at 2–8°C to prevent hydrolysis .

Q. How should researchers handle this compound safely in laboratory settings?

  • Methodological Answer :
  • Wear nitrile gloves (tested against acetonitrile permeation for ≥30 minutes) and chemical goggles .
  • Use fume hoods to limit inhalation exposure (TLV: 20 ppm) .
  • In case of skin contact, wash immediately with soap/water; for eye exposure, irrigate with saline for 15+ minutes .
  • Avoid static discharge by grounding equipment (flammability range: 3–16% in air) .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1H-NMR (CDCl₃) shows characteristic peaks for tert-butyl groups (δ 1.2–1.4 ppm) and the cyclohexylidene moiety (δ 5.3–5.6 ppm).
  • FT-IR : Confirm C≡N stretch at ~2240 cm⁻¹ and conjugated C=C at ~1600 cm⁻¹ .
  • Elemental Analysis : Verify C, H, N percentages (±0.3% deviation).
  • HPLC : Use gradient elution (acetonitrile:water 60→90% over 20 min) for impurity profiling .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s stability and reactivity in photochemical applications?

  • Methodological Answer :
  • The tert-butyl group enhances steric protection, reducing aggregation in solution and improving photostability .
  • Assess via UV-Vis spectroscopy under controlled light exposure (λ = 300–400 nm; monitor absorbance decay over 24 hours).
  • Computational modeling (DFT) predicts HOMO-LUMO gaps and charge-transfer efficiency .
  • Compare with analogues (e.g., methyl or phenyl substituents) to isolate steric/electronic effects .

Q. What experimental strategies resolve contradictions in solubility data for polar vs. nonpolar solvents?

  • Methodological Answer :
  • Use phase-separation studies: Mix with water/acetonitrile (1:1 v/v) and measure partitioning via UV absorbance .
  • Apply Hansen Solubility Parameters (HSPs): Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) to predict miscibility .
  • For low-temperature crystallization: Cool saturated solutions in ethanol/water to -20°C and analyze crystal morphology .

Q. How can researchers optimize HPLC methods for quantifying trace impurities in this compound?

  • Methodological Answer :
  • DoE Approach : Use a two-level factorial design to test variables (acetonitrile %, column temperature, pH) .
  • Example factors:
FactorLow (-)High (+)
Acetonitrile (%)6080
Temperature (°C)2535
pH2.53.5
  • Response : Resolution between analyte and impurities (target: ≥1.5).
  • Validate robustness via intermediate precision (RSD <2% for retention times) .

Q. What mechanisms explain its behavior in charge-transfer complexes, and how can this be experimentally validated?

  • Methodological Answer :
  • Electrochemical Analysis : Perform cyclic voltammetry (scan rate: 100 mV/s) in DMF/TBAP to determine redox potentials .
  • Spectroscopic Validation :
  • EPR spectroscopy to detect radical intermediates.
  • Transient absorption spectroscopy (fs-TAS) to track excited-state dynamics .
  • Compare with computational TD-DFT results to correlate observed transitions with theoretical models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles?

  • Methodological Answer :
  • Cross-reference in vitro assays (e.g., MTT on HepG2 cells) with in vivo data (rodent LD₅₀) .
  • Consider metabolic activation: Incubate with liver microsomes (e.g., CYP3A4) and quantify metabolites via LC-MS .
  • Adjust for solvent effects (e.g., DMSO vs. acetonitrile) in toxicity assays to isolate compound-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.